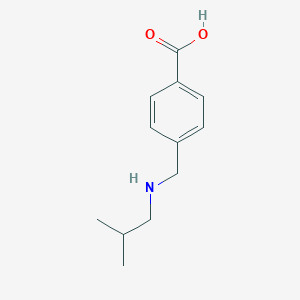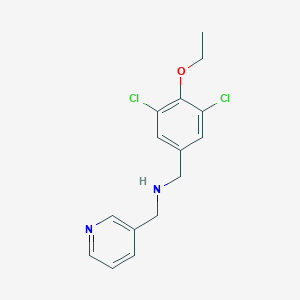
N-benzyl-N-(3,5-dichloro-2-methoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(3,5-dichloro-2-methoxybenzyl)amine, also known as BDMA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BDMA is a tertiary amine that is commonly used as a reagent in organic synthesis, but it has also been found to have interesting biological properties. In
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(3,5-dichloro-2-methoxybenzyl)amine is not fully understood, but it is believed to act as a monoamine oxidase inhibitor by binding to the enzyme and preventing the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-benzyl-N-(3,5-dichloro-2-methoxybenzyl)amine has been shown to have a variety of biochemical and physiological effects, including the ability to increase the levels of neurotransmitters in the brain, reduce oxidative stress, and modulate immune function. It has also been shown to have anti-inflammatory and anti-cancer properties, although the mechanisms underlying these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-N-(3,5-dichloro-2-methoxybenzyl)amine in lab experiments is its relatively simple synthesis method and low cost. It is also a versatile compound that can be used in a variety of applications, from organic synthesis to biological studies. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many possible future directions for research on N-benzyl-N-(3,5-dichloro-2-methoxybenzyl)amine. One area of interest is in the development of new drugs that target the central nervous system, particularly for the treatment of depression and other neurological disorders. Another area of interest is in the use of N-benzyl-N-(3,5-dichloro-2-methoxybenzyl)amine as a fluorescent probe for imaging studies, which could have applications in both basic research and clinical settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-benzyl-N-(3,5-dichloro-2-methoxybenzyl)amine, which could lead to the development of new therapies for a variety of diseases.
Métodos De Síntesis
N-benzyl-N-(3,5-dichloro-2-methoxybenzyl)amine can be synthesized using a variety of methods, but the most common approach involves the reaction of benzylamine with 3,5-dichloro-2-methoxybenzyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using standard techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-benzyl-N-(3,5-dichloro-2-methoxybenzyl)amine has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe for imaging studies, and as a potential therapeutic agent for various diseases. One area of interest is in the development of new drugs that target the central nervous system. N-benzyl-N-(3,5-dichloro-2-methoxybenzyl)amine has been shown to have activity as a monoamine oxidase inhibitor, which could potentially be useful in the treatment of depression and other neurological disorders.
Propiedades
Fórmula molecular |
C15H15Cl2NO |
|---|---|
Peso molecular |
296.2 g/mol |
Nombre IUPAC |
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C15H15Cl2NO/c1-19-15-12(7-13(16)8-14(15)17)10-18-9-11-5-3-2-4-6-11/h2-8,18H,9-10H2,1H3 |
Clave InChI |
XUZIKITYTVCHCD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1CNCC2=CC=CC=C2)Cl)Cl |
SMILES canónico |
COC1=C(C=C(C=C1Cl)Cl)CNCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B275516.png)



![1-[4-(benzyloxy)-3-bromophenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275523.png)
![2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275525.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol](/img/structure/B275529.png)
![4-[(Cyclohexylamino)methyl]benzoic acid](/img/structure/B275532.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275533.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275534.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275535.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275536.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine](/img/structure/B275539.png)
![(4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275540.png)